Cas no 13145-89-6 (Thieno[2,3-d]pyrimidin-4-amine,5-methyl-)
Thieno[2,3-d]pyrimidin-4-amine,5-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Thieno[2,3-d]pyrimidin-4-amine,5-methyl-
- 5-methylthieno[2,3-d]pyrimidin-4-amine
- 4-Amino-5-methyl-thieno< 2.3-d> pyrimidin
- 5-methyl-thieno[2,3-d]pyrimidin-4-ylamine
- 5-methylthieno[2,3-d]pyrimidine-4-amine
- AC1L6BK5
- AC1Q4VEQ
- AR-1G9060
- CTK4B7299
- NSC99335
- STL367848
- SureCN1901292
- UNYNHNRSEFPIOV-UHFFFAOYSA-N
- AM806280
- W10176
- 13145-89-6
- DTXSID90295024
- NSC-99335
- AKOS005138122
- CS-0360834
- SCHEMBL1901292
-
- MDL: MFCD12403408
- Inchi: 1S/C7H7N3S/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3,(H2,8,9,10)
- InChI Key: UNYNHNRSEFPIOV-UHFFFAOYSA-N
- SMILES: S1C=C(C)C2=C(N)N=CN=C12
Computed Properties
- Exact Mass: 165.03621
- Monoisotopic Mass: 165.036068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80
- XLogP3: 1.6
Experimental Properties
- Density: 1.399
- Boiling Point: 355.1°C at 760 mmHg
- Flash Point: 168.6°C
- Refractive Index: 1.742
- PSA: 51.8
- LogP: 2.16310
Thieno[2,3-d]pyrimidin-4-amine,5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269617-1g |
5-Methylthieno[2,3-d]pyrimidin-4-amine |
13145-89-6 | 95% | 1g |
$355 | 2021-08-18 | |
| Chemenu | CM269617-5g |
5-Methylthieno[2,3-d]pyrimidin-4-amine |
13145-89-6 | 95% | 5g |
$1065 | 2021-08-18 | |
| Chemenu | CM269617-1g |
5-Methylthieno[2,3-d]pyrimidin-4-amine |
13145-89-6 | 95% | 1g |
$418 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431504-1g |
5-Methylthieno[2,3-d]pyrimidin-4-amine |
13145-89-6 | 95+% | 1g |
¥3133.00 | 2024-08-09 |
Thieno[2,3-d]pyrimidin-4-amine,5-methyl- Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on Thieno[2,3-d]pyrimidin-4-amine,5-methyl-
Thieno[2,3-d]pyrimidin-4-amine,5-methyl-: A Comprehensive Overview
Thieno[2,3-d]pyrimidin-4-amine,5-methyl-, also known by its CAS Registry Number 13145-89-6, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of Thieno[2,3-d]pyrimidin-4-amine,5-methyl is characterized by a fused thienopyrimidine ring system with a methyl group at the 5-position and an amine group at the 4-position. This unique architecture contributes to its potential as a lead compound in medicinal chemistry.
Recent studies have highlighted the importance of Thieno[2,3-d]pyrimidin-4-amine,5-methyl in the development of novel therapeutic agents. Researchers have explored its ability to modulate various cellular pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that Thieno[2,3-d]pyrimidin-4-amine,5-methyl could serve as a promising candidate for the treatment of inflammatory disorders like arthritis and asthma.
In addition to its pharmacological applications, Thieno[2,3-d]pyrimidin-4-amine,5-methyl has also been investigated for its potential in materials science. Its aromaticity and heterocyclic nature make it an attractive candidate for use in organic electronics. A 2023 paper in *Advanced Materials* reported that this compound can be incorporated into organic semiconductors to enhance their charge transport properties. This discovery opens new avenues for its application in flexible electronics and optoelectronic devices.
The synthesis of Thieno[2,3-d]pyrimidin-4-amine,5-methyl involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For example, researchers have employed palladium-catalyzed cross-coupling reactions to construct the thienopyrimidine core with high yields and purity. These improvements in synthetic methodology have facilitated further exploration of its biological and chemical properties.
From a structural perspective, the thienopyrimidine framework of Thieno[2,3-d]pyrimidin-4-amine,5-methyl provides a versatile platform for functionalization. The presence of the methyl group at the 5-position introduces steric effects that can influence binding affinity and selectivity when interacting with biological targets. Similarly, the amine group at the 4-position offers opportunities for further modification through alkylation or acylation reactions. These structural features make it an ideal scaffold for designing bioactive molecules with tailored properties.
Looking ahead, ongoing research on Thieno[2,3-d]pyrimidin-4-amine,5-methyl is focused on expanding its application in drug development and materials science. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical trials. Furthermore, advancements in computational chemistry are being leveraged to predict its binding modes with target proteins and optimize its pharmacokinetic profiles.
In conclusion, Thieno[2,3-d]pyrimidin-4-amine,CAS No. 13145896, represents a compelling example of how heterocyclic compounds can bridge the gap between chemistry and medicine. Its unique structure, coupled with recent breakthroughs in synthesis and application studies
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